1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in tetrahydrofuran at low temperatures, followed by gradual warming and workup .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane or tetrahydropyran rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
- 1-Tetrahydro-2H-pyran-4-YLmethylamine
- 4-Aminomethyltetrahydropyran
- 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Uniqueness: 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine stands out due to its combination of a cyclopropane ring and a tetrahydropyran ring, which imparts unique chemical and physical properties. This structural motif is less common in similar compounds, making it a valuable scaffold for developing new molecules with diverse applications .
Properties
IUPAC Name |
1-(oxan-4-yl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(3-4-8)7-1-5-10-6-2-7/h7H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUQQEAOOMSXHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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